7-Methoxy-1H-indole-5-carboxylic acid
Overview
Description
7-Methoxy-1H-indole-5-carboxylic acid is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and have various biologically vital properties .
Synthesis Analysis
Methyl indole-5-carboxylate, a substituted 1H-indole, can be prepared by the esterification of indole-5-carboxylic acid . This suggests that 7-Methoxy-1H-indole-5-carboxylic acid could potentially be synthesized through a similar process, with modifications to introduce the methoxy group at the 7-position.Chemical Reactions Analysis
While specific chemical reactions involving 7-Methoxy-1H-indole-5-carboxylic acid are not directly available, indole derivatives have been used in the biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, synthesis of indirubin derivatives, and preparation of aminoindolylacetates .Scientific Research Applications
Synthesis of Novel Compounds
7-Methoxy-1H-indole-5-carboxylic acid derivatives have been synthesized and studied for various applications. For instance, Xin-ying Wang et al. (2016) discussed the synthesis of novel indole-benzimidazole derivatives using 2-methylindole-3-acetic acid and its 5-methoxy derivative, which could be used for developing pharmacologically active compounds (Wang et al., 2016).
Spectroscopic and Computational Studies
Methyl 5-methoxy-1H-indole-2-carboxylate (MMIC), a derivative of 5-methoxyindole-2-carboxylic acid, was characterized using spectroscopic methods by Almutairi et al. (2017). This study provided insights into the electronic nature, vibrational modes, and reactivity of MMIC, which are essential for understanding the properties of these compounds (Almutairi et al., 2017).
Development of Anti-Inflammatory Compounds
A study by P. Sharma et al. (2020) focused on the synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid and its derivatives, highlighting its significance as the core moiety of the anti-inflammatory naturally occurring compound Herdmanine D (Sharma et al., 2020).
Rh(III)-Catalyzed Selective Coupling
Research by Jing Zheng et al. (2014) described a Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids, a method useful for synthesizing diverse compounds through efficient bond formation (Zheng et al., 2014).
Safety And Hazards
Future Directions
Indole derivatives have attracted increasing attention in recent years due to their potential as biologically active compounds for the treatment of various disorders in the human body . Future research could focus on exploring the biological activity of 7-Methoxy-1H-indole-5-carboxylic acid and its potential therapeutic applications.
properties
IUPAC Name |
7-methoxy-1H-indole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-8-5-7(10(12)13)4-6-2-3-11-9(6)8/h2-5,11H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQIVHLJHKUFKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)C(=O)O)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401287851 | |
Record name | 7-Methoxy-1H-indole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401287851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-1H-indole-5-carboxylic acid | |
CAS RN |
180623-99-8 | |
Record name | 7-Methoxy-1H-indole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=180623-99-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methoxy-1H-indole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401287851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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